molecular formula C9H5F3N2O2 B1432303 4-Nitro-6-(trifluoromethyl)-1H-indole CAS No. 1360883-24-4

4-Nitro-6-(trifluoromethyl)-1H-indole

Cat. No. B1432303
CAS RN: 1360883-24-4
M. Wt: 230.14 g/mol
InChI Key: NSPYUGMHOGMEPM-UHFFFAOYSA-N
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Description

4-Nitro-6-(trifluoromethyl)-1H-indole, also known as NTI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NTI is a synthetic molecule that has been shown to exhibit a high affinity for the G protein-coupled receptor, GPR35. This receptor is known to play a role in a wide range of physiological processes, including inflammation, pain, and cardiovascular function. In

Scientific Research Applications

Synthesis of Selective Androgen Receptor Modulators

4-Nitro-6-(trifluoromethyl)-1H-indole is a key intermediate in the synthesis of selective androgen receptor modulators. This synthesis involves starting from 4-nitro-3-(trifluoromethyl)phenol and includes a Nenitzescu reaction and a telescoped procedure for synthesis, demonstrating its utility in complex chemical processes (Boros, Kaldor, & Turnbull, 2011).

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Heterocycles derived from nitroindole carbohydrazides, including 4-nitro-6-(trifluoromethyl)-1H-indole, have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have shown moderate to good antiproliferative activity, indicating their potential in medicinal chemistry (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Catalytic Asymmetric Reactions

This compound has been used in catalytic asymmetric reactions, specifically in a domino Friedel–Crafts/nitro–Michael reaction, highlighting its role in producing precursors for complex alkaloids (Romanini et al., 2015).

Antibacterial Activity

The compound has demonstrated promising antibacterial activity, particularly in derivatives substituted at certain positions, suggesting its potential application in developing new antibiotics (Al-Hiari et al., 2006).

properties

IUPAC Name

4-nitro-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-7-6(1-2-13-7)8(4-5)14(15)16/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPYUGMHOGMEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-6-(trifluoromethyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 4-Nitro-6-(trifluoromethyl)-1H-indole as described in the research?

A1: The research paper [] focuses on the synthesis of 4-Nitro-6-(trifluoromethyl)-1H-indole from a specific precursor: 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene. While the specific reaction steps are not detailed in the abstract, it indicates a chemical transformation of the precursor into the final indole structure.

Q2: Are there other methods to synthesize 4-Nitro-6-(trifluoromethyl)-1H-indole?

A2: The provided abstract [] only details one specific synthetic route. It is possible that other synthetic pathways exist for producing 4-Nitro-6-(trifluoromethyl)-1H-indole, but this would require further literature research.

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